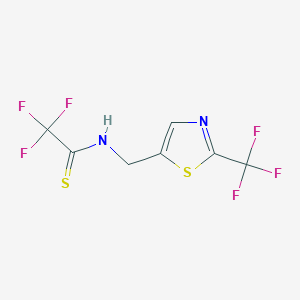![molecular formula C17H16FNO3S B13365414 [4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 744234-51-3](/img/structure/B13365414.png)
[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is a chemical compound that features a fluorophenyl group, a ketone functional group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid with 4-(4-fluorophenyl)-4-oxobutanol in the presence of a dehydrating agent like thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and nicotinate ester groups can participate in various biochemical pathways. These interactions can lead to the modulation of biological processes, such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-4-oxobutanoic acid: Similar structure but lacks the nicotinate ester group.
4-(4-Fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate: Similar structure but with a hydroxyl group instead of a ketone.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a fluorophenyl group but has a thiazole ring instead of a nicotinate ester.
Uniqueness
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the nicotinate ester group allows for diverse chemical modifications.
Properties
CAS No. |
744234-51-3 |
|---|---|
Molecular Formula |
C17H16FNO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16FNO3S/c1-23-16-14(4-2-10-19-16)17(21)22-11-3-5-15(20)12-6-8-13(18)9-7-12/h2,4,6-10H,3,5,11H2,1H3 |
InChI Key |
BQQVJWKDWFFEHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCCCC(=O)C2=CC=C(C=C2)F |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


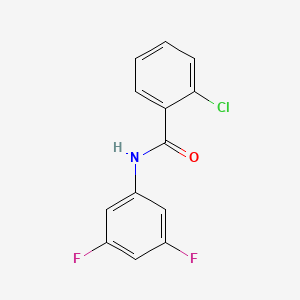
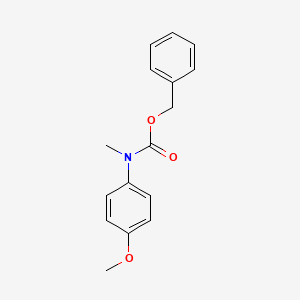
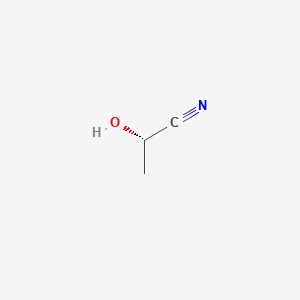
![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
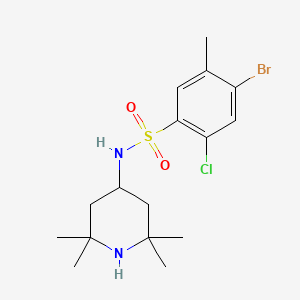
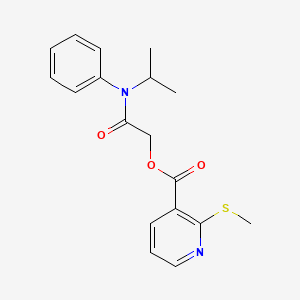
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
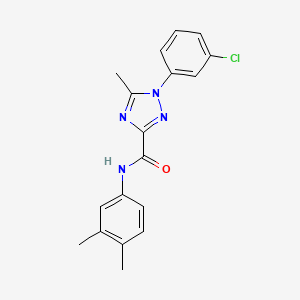
![6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365374.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)
